1-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone
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Overview
Description
2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE is a complex organic compound with a unique structure that combines a quinoline moiety with a piperazine ring and a pyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzoyl Group: The quinoline derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Formation of the Piperazine Ring: The benzoylated quinoline is reacted with piperazine in the presence of a suitable solvent like ethanol.
Attachment of the Pyrimidine Group: Finally, the piperazine derivative is reacted with a pyrimidine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving quinoline and piperazine derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperazine and pyrimidine groups can interact with proteins and enzymes. These interactions can lead to the modulation of biological pathways, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Piperazine Derivatives: Compounds like piperazine citrate, used as an anthelmintic.
Pyrimidine Derivatives: Compounds like 5-fluorouracil, used as an anticancer agent.
Uniqueness
2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of three distinct pharmacophores: quinoline, piperazine, and pyrimidine. This unique structure allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities.
Properties
Molecular Formula |
C29H31N5O3 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-(1-benzoyl-2,2,4-trimethylquinolin-6-yl)oxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C29H31N5O3/c1-21-19-29(2,3)34(27(36)22-8-5-4-6-9-22)25-11-10-23(18-24(21)25)37-20-26(35)32-14-16-33(17-15-32)28-30-12-7-13-31-28/h4-13,18-19H,14-17,20H2,1-3H3 |
InChI Key |
BROKWSBMJMFIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OCC(=O)N3CCN(CC3)C4=NC=CC=N4)C(=O)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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